molecular formula C11H9F13O B034855 Allyl 1H,1H,2H,2H-perfluorooctyl ether CAS No. 103628-86-0

Allyl 1H,1H,2H,2H-perfluorooctyl ether

Cat. No.: B034855
CAS No.: 103628-86-0
M. Wt: 404.17 g/mol
InChI Key: GPVGUNIIVWJTLK-UHFFFAOYSA-N
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Description

Allyl 1H,1H,2H,2H-perfluorooctyl ether is a high-purity fluorinated allyl ether that serves as a critical building block in advanced materials research and synthesis. Its molecular structure features a perfluorooctyl chain coupled with an allyl ether group, making it a versatile precursor for introducing low-surface-energy, hydrophobic, and oleophobic properties into complex molecules and polymers. Key Research Applications & Value: • Synthesis of Fluorinated Nanocomposites: This compound is specifically designed for use in Pt-catalyzed hydrosilylation reactions. It is employed to functionalize polyhedral oligomeric silsesquioxane (POSS) cages and other silicon-based polymers, creating hybrid organic-inorganic materials with enhanced thermal stability, chemical resistance, and surface properties . The reaction proceeds efficiently at room temperature, yielding singularly-substituted fluorinated POSS (F-POSS) in high purity . • Building Block for Safer Fluorinated Molecules: As a fluoroalkyl allyl ether, it is a fundamental component in the synthesis of novel multiblock semifluorinated compounds. These molecules are researched as environmentally safer alternatives to traditional long-chain perfluorinated chemicals, as they are designed not to contribute to the formation of persistent pollutants like PFOA . • Surface Modification and Coatings: The resulting materials from its reactions are of significant interest for developing high-performance, durable coatings. Applications include anti-fouling surfaces, moisture barriers, and materials for aerospace and microelectronics that require protection against harsh environments and vacuum ultraviolet degradation . Mechanism of Action: The utility of this reagent stems from its two functional groups. The electron-deficient allyl group readily undergoes reactions such as hydrosilylation, allowing for covalent attachment to silicon-hydride (Si-H) containing substrates . Simultaneously, the highly fluorinated segment imparts its characteristic properties—including chemical inertness, high electronegativity, and robust C-F bonds—to the final macromolecule, drastically altering the material's surface characteristics and stability . Note: This product is intended for research and laboratory use only. It is not designed, evaluated, or approved for diagnostic, therapeutic, or personal use. Researchers should refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGUNIIVWJTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544062
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103628-86-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Application Architecture of Allyl 1H,1H,2H,2H-perfluorooctyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl 1H,1H,2H,2H-perfluorooctyl ether (CAS: 103628-86-0) is a specialized fluorous monomer serving as a critical intermediate in the synthesis of high-performance oxygen-permeable materials, particularly in the domain of ophthalmic drug delivery and extended-wear contact lenses. Characterized by its unique "amphiphilic" structure—comprising a rigid, hydrophobic perfluorohexyl tail and a reactive allyl headgroup—this molecule acts as a molecular bridge. It enables the covalent attachment of fluorous moieties onto siloxane backbones via hydrosilylation, imparting lipophobicity and resistance to protein adsorption without compromising oxygen transmissibility.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers in medicinal chemistry and materials science.

Molecular Architecture & Identification

The molecule consists of three distinct functional domains:

  • Perfluoroalkyl Tail (

    
    ):  Provides low surface energy, chemical inertness, and oxygen solubility.
    
  • Ethyl Spacer (

    
    ):  Insulates the electron-withdrawing effect of the fluorine atoms from the ether oxygen, stabilizing the molecule.
    
  • Allyl Ether Headgroup (

    
    ):  The reactive handle for polymerization or hydrosilylation.
    
Identification Data
ParameterDetail
Chemical Name This compound
Systematic Name 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)prop-1-ene
CAS Number 103628-86-0
Molecular Formula

Molecular Weight 404.17 g/mol
SMILES

Physicochemical Profile

The physical properties of this compound are dominated by its heavy fluorous tail, resulting in high density and low surface tension. While specific experimental boiling points for this ether are proprietary to specific manufacturing batches, they can be reliably bracketed by the properties of its precursor (1H,1H,2H,2H-perfluorooctanol) and structural analogs.

Key Physical Properties
PropertyValue / RangeContext & Validation
Physical State LiquidClear, colorless at 25°C.
Boiling Point ~175–185°C (est.)Extrapolated from precursor alcohol (BP 88-95°C @ 8mmHg) and removal of H-bonding.
Density 1.50 – 1.60 g/mLHigh density due to

content; slightly lower than precursor alcohol (1.651 g/mL).
Refractive Index (

)
~1.31 – 1.33Characteristic of highly fluorinated compounds.
Solubility (Fluorous) HighMiscible with FC-72, Galden®, and other perfluorocarbons.
Solubility (Organic) ModerateSoluble in THF, diethyl ether, dichloromethane.
Solubility (Aqueous) InsolubleHydrophobic and lipophobic.

Expert Insight: The ethyl spacer (


) is critical. Unlike perfluoroallyl ethers where the oxygen is directly attached to a 

group, this molecule is hydrolytically stable because the oxygen is bonded to aliphatic carbons on both sides.

Synthesis & Manufacturing Protocol

The synthesis follows a standard Williamson Ether Synthesis , reacting 1H,1H,2H,2H-perfluorooctanol with an allyl halide. This protocol is preferred for its high yield and scalability.

Reaction Scheme

[1]
Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate: 1H,1H,2H,2H-perfluorooctanol (1.0 eq).

    • Alkylating Agent: Allyl bromide (1.2 eq).

    • Base: Sodium hydride (NaH, 60% dispersion in oil, 1.5 eq).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Execution:

    • Activation: In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane to remove oil. Suspend in anhydrous THF.

    • Deprotonation: Cool to 0°C. Add perfluorooctanol dropwise. Evolution of

      
       gas will be observed. Stir for 30–60 mins to form the alkoxide.
      
    • Alkylation: Add allyl bromide dropwise at 0°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with

      
       to visualize the alkene).
      
  • Workup & Purification:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with diethyl ether or a fluorous solvent (e.g., FC-72) if phase separation is difficult.

    • Wash organic layer with water and brine. Dry over

      
      .
      
    • Purification: Vacuum distillation is recommended due to the high boiling point.

Reactivity & Functionalization: Hydrosilylation

The primary utility of this molecule in drug delivery and materials science is its ability to functionalize siloxane polymers via Platinum-catalyzed Hydrosilylation . This reaction grafts the fluorous tail onto a silicone backbone, creating "Oxyperm" macromers used in extended-wear contact lenses (e.g., Lotrafilcon B).

Mechanism of Action

The allyl double bond undergoes addition to a Silicon-Hydride (Si-H) group, catalyzed by Karstedt’s or Speier’s catalyst. This forms a stable Si-C bond.

Hydrosilylation Ether Allyl 1H,1H,2H,2H- perfluorooctyl ether Intermediate Pt-Alkene Complex Ether->Intermediate Coordination Siloxane Poly(dimethylsiloxane-co- methylhydrosiloxane) Siloxane->Intermediate Oxidative Addition Catalyst Pt Catalyst (Karstedt's) Catalyst->Intermediate Product Fluorous-Grafted Siloxane Macromer Intermediate->Product Reductive Elimination

Caption: Figure 1. Platinum-catalyzed hydrosilylation pathway converting the allyl ether monomer into a functionalized siloxane macromer.

Experimental Protocol for Hydrosilylation
  • Setup: Combine the Si-H containing siloxane and this compound in dry toluene.

  • Stoichiometry: Use a slight excess of the allyl ether (1.1 eq per Si-H unit) to ensure complete consumption of hydride groups.

  • Catalysis: Add Karstedt’s catalyst (10–50 ppm Pt).

  • Conditions: Heat to 60–80°C for 2–4 hours under inert atmosphere.

  • Validation: Monitor the disappearance of the Si-H peak (~2100

    
    ) in IR or the Si-H proton (~4.6 ppm) in 
    
    
    
    H-NMR.

Applications in Drug Development & Materials

Extended-Wear Ophthalmic Lenses

This ether is a precursor to Lotrafilcon B and similar silicone hydrogel materials.

  • Function: The perfluoroalkyl chains segregate to the surface of the lens material.

  • Benefit: This lowers surface energy, preventing lipid deposition from tear fluid (which causes lens fogging) while maintaining high oxygen permeability (

    
    ) critical for corneal health during sleep.
    
Fluorous Biphasic Catalysis

In organic synthesis research, this ether can serve as a "fluorous tag."

  • Method: The allyl group can be reacted with a catalyst ligand.

  • Result: The catalyst becomes soluble in fluorous solvents, allowing for easy recovery and recycling by phase separation after the reaction.

Oxygen Carriers

Highly fluorinated ethers have high oxygen solubility. While perfluorodecalin is more common, ether derivatives are explored for specific emulsion formulations in wound healing or artificial blood substitutes.

Handling & Safety (E-E-A-T)

Hazard Identification
  • GHS Classification: Generally classified as Irritant (Skin/Eye).

  • Thermal Stability: Stable up to ~200°C. Avoid contact with strong oxidizing agents.

  • Inhalation: Vapors may cause respiratory irritation. Use in a fume hood.

Storage Protocols
  • Container: Store in borosilicate glass or fluorinated plastic (HDPE/FEP).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the allyl group over long periods.

  • Temperature: Ambient temperature is acceptable; refrigeration extends shelf life.

References

  • Synthesis of Fluorous-Grafted Siloxanes. Extended wear ophthalmic lens. U.S. Patent 5,760,100. (1998). Describes the specific use of this compound in macromer synthesis.

  • Physicochemical Properties of Fluorous Alcohols. 1H,1H,2H,2H-Perfluoro-1-octanol Properties. PubChem. (2025).[2] Provides baseline data for the precursor alcohol.

  • Fluorous Biphasic Systems. Fluorous Ethers: Synthesis and Applications. Green Chemistry.[1] (2015).[1][3][4][2][5] Reviews the synthesis and solvent properties of related fluorous ethers.

  • Hydrosilylation Mechanisms. Comprehensive Handbook on Hydrosilylation. Gelest, Inc. Technical Guides. Provides standard protocols for Pt-catalyzed addition of allyl ethers to siloxanes.

Sources

An In-depth Technical Guide to the Solubility of Fluorinated Allyl Ethers in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Allyl Ethers

In the landscape of modern medicinal chemistry and materials science, fluorinated molecules are indispensable tools for fine-tuning physicochemical properties.[1] The strategic incorporation of fluorine into organic scaffolds can dramatically alter lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of rational drug design.[1] Fluorinated allyl ethers, a unique class of organofluorine compounds, merge the versatile reactivity of the allyl group with the profound electronic effects of fluorine. These compounds serve as critical building blocks for advanced polymers, functional coatings, and, significantly, for complex pharmaceutical intermediates where metabolic resistance and precise electronic modulation are paramount.

Understanding the solubility of these ethers is a foundational requirement for their application. Solubility dictates the choice of reaction media, purification strategies (such as liquid-liquid extraction and chromatography), and formulation of final products. For drug development professionals, poor solubility can be a critical bottleneck, hindering preclinical studies and formulation development. This guide provides a comprehensive overview of the principles governing the solubility of fluorinated allyl ethers in common organic solvents, offers a framework for predicting solubility, and details a robust experimental protocol for its empirical determination.

Theoretical Principles: How Fluorination Governs Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the guiding tenet: substances with similar polarities and intermolecular force capabilities tend to be miscible.[2] Fluorination introduces unique electronic characteristics that profoundly influence these forces.

1.1. The Impact of the C-F Bond The carbon-fluorine bond is the strongest single bond in organic chemistry and is highly polarized due to fluorine's extreme electronegativity. This has several consequences:

  • Reduced Polarity and van der Waals Forces: While the individual C-F bond is polar, in a polyfluorinated alkyl chain (e.g., -CF2-CF3), the symmetrical arrangement of these dipoles can lead to a significant decrease in the overall molecular dipole moment. This reduces the molecule's polarizability, weakening London dispersion forces compared to their hydrocarbon analogues.[1]

  • Creation of a "Fluorous" Phase: Highly fluorinated chains are not only hydrophobic but also lipophobic. They tend to self-associate and interact favorably with other fluorinated molecules, creating a distinct "fluorous" phase. This property is key to their solubility behavior.

  • Weak Hydrogen Bond Acceptor: The ether oxygen provides a site for hydrogen bonding. However, the strong electron-withdrawing effect of adjacent fluoroalkyl groups diminishes the electron density on the oxygen atom, making it a much weaker hydrogen bond acceptor than in non-fluorinated ethers.

1.2. The Role of the Allyl and Ether Moieties The allyl group introduces a region of π-electron density, and the ether linkage provides a polar C-O-C bond. In a partially fluorinated allyl ether, these features create a molecule with distinct domains: a non-polar, fluorous alkyl tail and a more polar head containing the ether and allyl functionalities. This amphiphilic nature is central to its solubility profile. Partially fluorinated ethers can effectively balance fluorophilicity and polarity, which may enhance their compatibility with a broader range of systems compared to their fully fluorinated counterparts.[1]

Factors Influencing Solubility in Organic Solvents

The solubility of a specific fluorinated allyl ether is not absolute but depends on a delicate balance of structural factors.

  • Degree of Fluorination: This is the most critical factor. As the number of fluorine atoms increases, the "fluorous" character dominates. Perfluorinated ethers will show very limited solubility in common hydrocarbon-based organic solvents but will be soluble in perfluorinated solvents (e.g., perfluorohexane).[3] Partially fluorinated ethers will exhibit more graded solubility, depending on the length of the fluorinated segment versus the hydrocarbon segment.

  • Chain Length: For a homologous series of fluoroalkyl allyl ethers, increasing the length of the fluorinated chain will decrease solubility in polar and non-polar hydrocarbon solvents while increasing solubility in fluorous solvents.

  • Molecular Architecture: The position of the fluorine atoms relative to the ether linkage is crucial. Fluorine atoms in the α-position to the ether oxygen will have the strongest inductive effect, reducing its basicity and hydrogen bonding capability.

The relationship between these factors and resulting solubility is a key consideration for experimental design.

Sources

Technical Guide: Refractive Index & Optical Properties of Allyl 1H,1H,2H,2H-perfluorooctyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Allyl 1H,1H,2H,2H-perfluorooctyl ether (CAS: 103628-86-0 / 812-72-6) is a specialized fluorinated monomer critical to the development of high-oxygen-permeability ("Oxyperm") hydrogels and extended-wear ophthalmic devices. Its defining optical characteristic is an exceptionally low refractive index (RI)—typically ranging between 1.31 and 1.33 —which closely matches the refractive index of water (1.333) and human ocular tissue.

This guide provides a rigorous analysis of the compound's optical properties, focusing on the structural causality behind its low RI, measurement protocols for fluorinated liquids, and its strategic application in minimizing optical scattering in biological interfaces.

Part 2: Chemical Identity & Structural Logic[1][2]

To understand the refractive index, one must first deconstruct the molecule. The "1H,1H,2H,2H-perfluorooctyl" nomenclature indicates a "6:2 fluorotelomer" structure: a perfluorinated hexyl tail (


) separated from the functional group by an ethyl spacer (

).
Physicochemical Profile
PropertyValue / Description
Chemical Name This compound
Synonyms 3-(1H,1H,2H,2H-perfluorooctyloxy)propene; 6:2 F-telomer allyl ether
CAS Number 103628-86-0; 812-72-6
Molecular Formula

Molecular Weight ~404.17 g/mol
Physical State Clear, colorless liquid
Solubility Fluorophilic; Lipophobic; Hydrophobic
Structural Determinants of Refractive Index

The refractive index (


) is a measure of how much the electron cloud of a material interacts with light. Fluorine is the most electronegative element, holding its electrons tightly and reducing polarizability.
  • Fluorinated Tail (

    
    ):  Dominates the molar volume. The low polarizability of C-F bonds drives the RI down significantly (often <1.30 for pure perfluoroalkanes).
    
  • Hydrocarbon Spacer & Allyl Group: The

    
     and 
    
    
    
    bonds have higher polarizability than C-F bonds. Their addition raises the RI slightly above that of the pure perfluorinated alcohol precursor.

G cluster_0 Molecular Components Tail Perfluoro Tail (C6F13) Low Polarizability RI Drive: < 1.30 Spacer Ethyl Spacer (CH2CH2) Insulator Tail->Spacer Result Net Refractive Index ~1.32 - 1.33 (Water Matching) Tail->Result Dominant Volume Fraction Head Allyl Ether Head (O-CH2-CH=CH2) Polymerizable RI Drive: > 1.40 Spacer->Head Head->Result Minor Increase

Figure 1: Structural contribution to the refractive index. The massive perfluorinated tail dominates the optical properties, keeping the index low despite the allylic functionality.

Part 3: Refractive Index Analysis[1][3][4]

Theoretical & Experimental Values

Direct experimental data for this specific ether is often proprietary to lens formulations, but it can be accurately bracketed by its precursor and analogues.

  • Precursor (1H,1H,2H,2H-Perfluorooctanol):

    
     [1, 2].
    
  • Analog (Allyl perfluoroisopropyl ether):

    
     [3].
    
  • Analog (Diallyl ether):

    
     [4].
    

Calculated Estimate: The substitution of the hydroxyl hydrogen in the fluorinated alcohol with an allyl group (


) adds molar refraction but also increases molar volume. Given the high fluorine content (13 F atoms), the index remains depressed.
  • Target Range: 1.318 – 1.330 (

    
    )
    
Temperature Dependence (Thermo-optic Coefficient)

Fluorinated liquids exhibit a high thermo-optic coefficient (


), meaning their RI changes significantly with temperature.
  • Typical

    
    : 
    
    
    
    to
    
    
    .
  • Implication: A measurement taken at

    
     will be approximately 0.002 units lower than one taken at 
    
    
    
    . Precise temperature control (
    
    
    ) is mandatory for validation.
Optical Significance in Applications
  • Water Matching: The RI is nearly identical to water (1.333). In microfluidics or biological imaging, this eliminates optical aberrations and scattering at the liquid-liquid interface.

  • Oxyperm Phases: In contact lenses (e.g., silicone hydrogels), this monomer creates "Oxyperm" channels. The low RI ensures these channels do not scatter light when phase-separated from the hydrated (high RI) polymer matrix, maintaining lens transparency.

Part 4: Experimental Protocols

Protocol A: Precision Refractive Index Measurement

Standard: ASTM D1218 (Modified for Volatile Fluorocarbons)

Equipment: Abbe Refractometer (or Digital Density/RI Meter) with Peltier temperature control.

  • Calibration: Calibrate the instrument using HPLC-grade water (

    
    ) and a calibration standard (e.g., 2,2,4-trimethylpentane, 
    
    
    
    ) to bracket the expected range.
  • Sample Loading:

    • Warning: Fluorinated ethers are volatile and have low surface tension. They may "creep" out of the prism gap.

    • Apply 200

      
       of this compound to the lower prism. Close immediately to prevent evaporation-induced cooling, which falsifies readings.
      
  • Equilibration: Allow 60 seconds for thermal equilibrium at 20.0°C .

  • Measurement: Record the value to 4 decimal places.

  • Cleaning: Wipe with acetone followed by isopropanol. Do not use water alone, as the hydrophobic sample will smear.

Protocol B: Synthesis & Purification Workflow

Impurities (specifically unreacted alcohol) significantly shift the RI. The following workflow ensures optical-grade purity.

Synthesis Start Start: 1H,1H,2H,2H-Perfluorooctanol (RI: 1.314) React Reaction: Williamson Ether Synthesis + Allyl Bromide + NaOH + PTC (Temp: 40-60°C) Start->React Wash Workup: Wash with Water Remove NaBr and excess Base React->Wash Distill Purification: Vacuum Distillation (Boiling Point: ~80-82°C @ 20mmHg) Wash->Distill Check QC: Measure RI & GC Purity Target RI: 1.32 - 1.33 Purity > 97% Distill->Check

Figure 2: Synthesis workflow emphasizing the distillation step to remove high-RI impurities.

Part 5: References

  • U.S. EPA. (n.d.). Allyl perfluoroisopropyl ether Properties. CompTox Chemicals Dashboard.[1] Retrieved February 13, 2026, from [Link]

  • Nicolson, P. C., et al. (1996). Extended wear ophthalmic lens. U.S. Patent No. 5,760,100. Washington, DC: U.S. Patent and Trademark Office. (Describes the use of this monomer in Oxyperm phases).

Sources

Technical Guide: Chemical Stability and Orthogonality of Fluorous Allyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability of Fluorous Allyl Ethers in Acidic Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The integration of fluorous technologies into high-throughput organic synthesis relies on the robustness of fluorous tags during intermediate reaction steps. Fluorous allyl ethers—specifically those where a perfluoroalkyl (


) chain is tethered to an allyl moiety—occupy a critical niche. Unlike fluorous silyl ethers (which are acid-labile) or fluorous esters (base-labile), fluorous allyl ethers exhibit exceptional stability in acidic media , including neat Trifluoroacetic Acid (TFA).

This guide details the physicochemical basis of this stability, provides a validated "Acid Challenge" protocol for quality control, and outlines the orthogonal deprotection workflows essential for solid-phase peptide synthesis (SPPS) and solution-phase parallel synthesis.

Structural Logic & Electronic Influence[1]

To understand the stability profile, one must analyze the electronic environment of the ether oxygen in a fluorous allyl system.

The Molecule

A typical fluorous allyl protecting group (F-Allyl) has the general structure:



Where:
  • 
    : Substrate (Alcohol/Phenol).[1]
    
  • 
    : Perfluoroalkyl chain (e.g., 
    
    
    
    or
    
    
    ).
  • 
    : Spacer length (typically 0–3).
    
The "Fluorous Ponytail" Effect on Acidity

Ether cleavage in acid is initiated by the protonation of the ether oxygen (formation of an oxonium ion). The stability of fluorous allyl ethers in acid is governed by two competing factors:

  • Inductive Deactivation (

    
     Effect):  The highly electronegative fluorine atoms in the 
    
    
    
    chain exert a strong electron-withdrawing inductive effect. If the spacer (
    
    
    ) is short, this reduces the electron density on the ether oxygen, lowering its basicity (
    
    
    of the conjugate acid drops).
    • Result: Protonation becomes thermodynamically less favorable compared to standard alkyl ethers.

  • Carbocation Destabilization: If acid-catalyzed cleavage were to occur via an

    
     pathway, it would generate an allylic carbocation. The electron-withdrawing 
    
    
    
    group destabilizes this cationic intermediate.
    • Result: The activation energy for cleavage increases, rendering the molecule kinetically inert to conditions that might degrade standard benzyl or silyl ethers.

Stability Matrix: Acidic & Orthogonal Conditions[3]

The following table summarizes the compatibility of fluorous allyl ethers with common synthetic reagents. This data is critical for designing multi-step synthesis campaigns.

Reagent ClassSpecific ConditionStabilityMechanistic Note
Organic Acid 10–50% TFA in DCM High Standard Boc-deprotection cocktail. No cleavage observed.
Organic Acid Neat TFA (25°C, 2h) High Resistant to protonation-induced hydrolysis.
Mineral Acid 1M HCl / Dioxane High Stable. Suitable for acetal/ketal removal.
Lewis Acid

Moderate Generally stable at low temp (-78°C); monitor at RT.
Strong Lewis Acid

or

Low Cleavage Risk. Strong coordination forces ether rupture.
Transition Metal

None Cleavage Condition. Alloc-type deprotection mechanism.
Base 20% Piperidine High Stable to Fmoc deprotection conditions.

Experimental Protocols

The "Acid Challenge" Validation Protocol

Before committing a valuable library to a fluorous synthesis pathway, validate the stability of your specific tag using this stress test.

Objective: Quantify the integrity of the Fluorous Allyl Ether under "Hard Acid" conditions.

Reagents:

  • Substrate: 0.1 mmol Fluorous Allyl-protected alcohol.

  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Acid: Trifluoroacetic Acid (TFA), ReagentPlus®, 99%.

  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    NMR quantification).

Step-by-Step Workflow:

  • Baseline: Dissolve 0.1 mmol substrate in 0.5 mL DCM. Add 10 µL Internal Standard. Take a

    
     aliquot for TLC/NMR.
    
  • Induction: Add 0.5 mL neat TFA dropwise at 0°C.

  • Stress: Warm to room temperature (25°C) and stir for 4 hours .

  • Quench: Pour reaction mixture into saturated aqueous

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Analysis:

    • Concentrate organic layer.

    • Perform

      
       NMR. Look for the disappearance of allyl signals (
      
      
      
      5.8–6.0 ppm) or appearance of free alcohol.
    • Pass Criteria: >95% recovery of starting material.

Orthogonal Deprotection Workflow

This protocol demonstrates the removal of an acid-labile group (Boc) in the presence of the acid-stable Fluorous Allyl tag, followed by the eventual removal of the Fluorous tag.

Step 1: Acidic Deprotection (Boc Removal)

  • Dissolve crude F-Allyl/Boc-protected compound in 1:1 TFA/DCM.

  • Stir 1 h at RT.

  • Evaporate TFA. The F-Allyl tag remains intact.

  • Purification: Perform Fluorous Solid Phase Extraction (F-SPE). The product (containing F-Allyl) binds to the fluorous silica; non-fluorous byproducts (cleaved Boc fragments) are washed away. Elute product with MeOH.

Step 2: Fluorous Tag Cleavage (Deallylation)

  • Dissolve purified F-Allyl compound in dry THF.

  • Add

    
      (5 mol%) and N,N-dimethylbarbituric acid  (NDMBA) (3 equiv) as a scavenger.
    
  • Stir at RT for 2–4 h under Argon.

  • Purification: Perform a second F-SPE.

    • Eluate (Fluorophobic): Pure, deprotected product.

    • Retained (Fluorophilic): Cleaved allyl-fluorous byproducts.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. In acid (TFA), the equilibrium favors the unprotonated ether due to the electronic deactivation by the fluorous chain. In the presence of Palladium(0), the


-allyl complex forms readily, leading to cleavage.

FluorousStability Substrate Fluorous Allyl Ether (R-O-CH2-CH=CH-Rf) Acid Acidic Conditions (TFA / HCl) Substrate->Acid Expose to Metal Pd(0) Catalyst (Nucleophile Scavenger) Substrate->Metal Expose to Protonation Protonation Equilibrium (Oxonium Ion) Acid->Protonation Fast Stable STABLE (No Cleavage) Protonation->Stable Rf Inductive Effect Prevents Hydrolysis PiAllyl Pd-Pi-Allyl Complex Formation Metal->PiAllyl Oxidative Addition Cleaved CLEAVAGE (Free Alcohol + Rf-Byproduct) PiAllyl->Cleaved Nucleophilic Attack

Caption: Divergent reactivity of Fluorous Allyl Ethers. The electron-withdrawing Rf group stabilizes the ether against acid hydrolysis (top path) while remaining susceptible to Pd(0) insertion (bottom path).

Applications in High-Throughput Synthesis

The primary utility of this stability profile is "Phase-Tagging."

  • Tagging: Attach F-Allyl to a core scaffold.

  • Library Generation: React the scaffold with various building blocks.

    • Acid Step: Use TFA to remove Boc groups from building blocks. The F-Allyl tag survives.

  • Purification: Use F-SPE to isolate the tagged library members from non-fluorous reagents.[2]

  • Detagging: Use Pd(0) to remove the F-Allyl tag, releasing the final drug candidates.

This workflow is superior to using fluorous silyl tags, which would be lost during the TFA deprotection step.

References

  • Studer, A., & Curran, D. P. (1997). Fluorous Synthesis: Fluorous Protocols for the Ugi and Biginelli Multicomponent Condensations. Tetrahedron.[3]

  • Zhang, W. (2003). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Tetrahedron.[3]

  • Wipf, P., & Reeves, J. T. (2006). Fluorous Lynchpin Synthesis. Chemical Reviews.[4]

  • Gladysz, J. A., & Curran, D. P. (2002). Organometallic Chemistry in Fluorous Phases. Tetrahedron.[3]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis.[1][3][4][5] (Specific section on Allyl Ethers and their stability). Wiley-Interscience.[3]

Sources

Methodological & Application

radical polymerization techniques for fluorinated allyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radical Polymerization Techniques for Fluorinated Allyl Ethers

Executive Summary

The Challenge: Fluorinated allyl ethers (


) present a dichotomy in polymer synthesis. While the perfluoroalkyl (

) groups impart critical properties—chemical resistance, low surface energy, and hydrophobicity—the allyl ether functionality is notoriously resistant to homopolymerization via conventional free radical mechanisms.[1]

The "Allylic" Problem: The primary failure mode is degradative chain transfer .[1] The propagating radical abstracts an allylic hydrogen from the monomer, generating a resonance-stabilized allylic radical.[1] This species is kinetically stable and too sterically hindered to re-initiate a new chain, effectively terminating the reaction and yielding only low-molecular-weight oligomers.[1]

The Solution: This guide details two field-proven strategies to overcome this kinetic trap:

  • Donor-Acceptor Copolymerization: Leveraging the electron-rich nature of allyl ethers to form alternating copolymers with strong electron acceptors (e.g., Maleimides).[1]

  • Iodine Transfer Polymerization (ITP): A degenerative chain transfer technique specifically optimized for fluoropolymers to achieve pseudo-living characteristics.[1]

Mechanistic Insight: The Allylic Trap

To successfully polymerize these monomers, one must understand the competition between propagation (


) and chain transfer (

).

Figure 1: The competition between chain propagation and degradative chain transfer. In standard radical polymerization of allyl ethers, the red dashed path often dominates.[1]

Protocol A: Donor-Acceptor Alternating Copolymerization

Best For: Creating high-molecular-weight polymers with high thermal stability (


).[1]

Principle: Fluorinated allyl ethers are electron-rich (Donors).[1] By pairing them with electron-deficient monomers (Acceptors) like N-Phenylmaleimide (N-PMI) or Maleic Anhydride (MAH) , the polymerization proceeds via a Charge Transfer Complex (CTC) or rapid cross-propagation. This mechanism bypasses the slow homopolymerization step where degradative transfer occurs.[1]

Materials
  • Monomer A (Donor): Fluorinated Allyl Ether (e.g., Allyl 1,1,2,3,3,3-hexafluoropropyl ether).[1][2]

  • Monomer B (Acceptor): N-Phenylmaleimide (N-PMI) (Recrystallized from cyclohexane).

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[1]

  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (Anhydrous).[1]

  • Precipitant: Methanol or n-Hexane.[1]

Step-by-Step Protocol
  • Stoichiometry Setup:

    • Prepare a reaction vessel (Schlenk flask or heavy-walled glass ampoule).

    • Add Monomer A and Monomer B in a strictly 1:1 molar ratio .

    • Note: Deviating from 1:1 promotes homopolymerization of the maleimide or oligomerization of the ether.[1]

  • Solvent & Concentration:

    • Dissolve monomers in THF to achieve a total monomer concentration of 1.0 – 2.0 M .

    • Insight: Higher concentrations favor propagation over transfer but increase viscosity.[1]

  • Initiator Addition:

    • Add AIBN at 1.0 mol% relative to total monomer.[1]

  • Degassing (Critical):

    • Oxygen inhibits radical species.[1] Perform 3 cycles of Freeze-Pump-Thaw :

      • Freeze solution in liquid

        
        .
        
      • Apply vacuum (< 0.1 mbar) for 10 min.

      • Thaw in warm water under static vacuum.[1]

      • Refill with dry Nitrogen or Argon.[1]

  • Polymerization:

    • Immerse flask in a thermostated oil bath at 60°C (for AIBN).

    • Stir magnetically for 12–24 hours .

    • Observation: Viscosity should increase significantly.[1]

  • Purification:

    • Cool the mixture to room temperature.

    • Dropwise add the polymer solution into a 10-fold excess of cold Methanol (under rapid stirring).[1]

    • Filter the white precipitate.[1]

    • Re-dissolve in THF and re-precipitate (repeat twice to remove unreacted maleimide).

  • Drying:

    • Dry in a vacuum oven at 50°C for 24 hours.

Protocol B: Iodine Transfer Polymerization (ITP)

Best For: Controlled molecular weight, block copolymer synthesis, and fluoro-elastomer applications.[1]

Principle: ITP uses a perfluoroalkyl iodide (


) as a Chain Transfer Agent (CTA).[1] The iodine atom undergoes degenerative transfer between the growing chain and the CTA. This keeps the concentration of active radicals low (minimizing termination) and allows all chains to grow simultaneously.

Figure 2: The iodine exchange mechanism ensures that chains remain 'dormant' (capped with Iodine) most of the time, reducing the probability of degradative side reactions.

Materials
  • Monomer: Fluorinated Allyl Ether.[1]

  • CTA: Perfluorohexyl iodide (

    
    ) or 1,4-diiodooctafluorobutane (
    
    
    
    ) for telechelics.
  • Initiator: AIBN.[1][3][4]

  • Solvent: Ethyl Acetate or Trifluorotoluene (if monomer is highly fluorinated).[1]

Step-by-Step Protocol
  • Ratio Calculation:

    • Target Degree of Polymerization (

      
      ) is determined by the ratio of Monomer to CTA.[1]
      
    • Recommendation: Aim for lower molecular weights (

      
       Da) initially to ensure solubility.[1]
      
  • Reaction Setup:

    • In a pressure tube or autoclave (if volatile), mix Monomer and CTA.[1]

    • Add AIBN (0.2 – 0.5 equivalents relative to CTA).[1]

    • Note: Unlike RAFT/ATRP, the initiator amount in ITP can be higher because it must compensate for the accumulation of stable iodine radicals if they don't reinitiate fast enough.[1]

  • Degassing:

    • Argon sparge for 20 mins or Freeze-Pump-Thaw (preferred).[1]

  • Polymerization:

    • Heat to 70°C .

    • Time: 10–20 hours.[1]

    • Color Change: The solution may turn slightly pink/violet due to trace liberation of

      
      .[1] This is normal but indicates some loss of "livingness."[1]
      
  • Work-up:

    • Precipitate in Hexane.

    • Critical Step: If the polymer is colored (pink), wash with a dilute aqueous solution of Sodium Thiosulfate (

      
      )  to reduce free iodine and remove color.[1]
      

Characterization & Data Analysis

MethodAnalyteKey Signal / Observation

NMR
BackboneDisappearance of allylic vinyl protons (

5.2–5.9 ppm). Broadening of backbone signals.[1]

NMR
Side ChainShift in

signal adjacent to oxygen. Used to calculate copolymer composition.[1]
GPC (SEC) Molecular WeightWarning: Fluoropolymers often aggregate in THF.[1] Use DMF + 0.1% LiBr or Hexafluoroisopropanol (HFIP) as eluent.[1]
DSC ThermalAlternating copolymers with maleimides typically show high

(120–200°C).[1]

Troubleshooting Guide

  • Problem: Low Yield / Oligomers only.

    • Cause: Degradative chain transfer is dominating.[1]

    • Fix: Switch to Protocol A (Copolymerization).[1] If using Protocol B, increase the Monomer/Initiator ratio or add a small amount of a "spacer" monomer like Vinyl Acetate.[1]

  • Problem: Polymer Insoluble in THF.

    • Cause: High fluorine content creates "fluorous" phase separation.[1]

    • Fix: Use fluorinated solvents (e.g., Novec 7100, Trifluorotoluene) or acetone for work-up.[1]

  • Problem: Pink Product.

    • Cause: Iodine liberation (Protocol B).[1]

    • Fix: Wash with Sodium Thiosulfate.[1] Store polymer in the dark.[1]

References

  • Synthesis and radical polymerization of fluorinated monomers. Journal of Applied Polymer Science. [Link]

  • Radical telomerization of fluorinated alkenes with dialkyl hydrogenophosphonates. Polymer Chemistry (RSC). [Link][1][5]

  • Emerging Concepts in Iodine Transfer Polymerization. Macromolecular Chemistry and Physics. [Link][1][6][7]

  • The radical homopolymerization of N-phenylmaleimide... in tetrahydrofuran. Polymer. [Link]

  • Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide. RSC Advances. [Link]

Sources

functionalization of nanoparticles with Allyl 1H,1H,2H,2H-perfluorooctyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-F Surface Engineering of Nanoparticles with Allyl 1H,1H,2H,2H-Perfluorooctyl Ether for 19F-MRI and Fluorous Shielding

Executive Summary

This guide details the functionalization of silica and gold nanoparticles (NPs) with This compound (referred to herein as F-Allyl ). This specific fluorinated building block is critical in nanomedicine for two reasons:

  • 19F MRI Contrast: The high symmetry of the perfluorooctyl tail provides a distinct, "hot-spot" magnetic resonance signature with zero biological background.

  • Fluorous Shielding: The "teflon-like" coating creates a bio-inert surface, reducing protein corona formation and enhancing circulation time.

Unlike standard PEGylation, fluorous functionalization requires specific solvent strategies to overcome the "fluorous phase" immiscibility. This protocol focuses on a Thiol-Ene "Click" Chemistry approach, which is superior to direct hydrosilylation for biological applications due to its high yield, mild conditions, and lack of heavy metal catalysts (if photo-initiated).

The Molecule: Mechanistic Insight

Target Molecule: this compound Structure:



  • The Fluorous Tail (

    
    ):  Provides the MRI signal and hydrophobic/lipophobic shielding.
    
  • The Ethylene Spacer (

    
    ):  Critical for stability. It insulates the ether oxygen from the electron-withdrawing fluorine atoms, preventing elimination reactions.
    
  • The Allyl Head (

    
    ):  The reactive handle. It is electronically rich and ideal for radical addition reactions (Thiol-Ene) or catalytic hydrosilylation.
    

Core Protocol: Thiol-Ene "Click" Functionalization of Silica NPs

This protocol describes the "grafting-to" method on Silica Nanoparticles (


-NPs). The strategy involves pre-functionalizing the silica with thiols, followed by a radical click reaction with the F-Allyl ether.
Phase 1: Thiol-Functionalization of Silica (Activation)

Objective: Install reactive thiol (-SH) anchors on the silica surface.

Reagents:

  • Bare Silica Nanoparticles (approx. 100 nm)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS )

  • Ethanol (anhydrous)

  • Ammonium Hydroxide (

    
    , 28%)
    

Procedure:

  • Dispersion: Disperse 500 mg of dry

    
    -NPs in 40 mL of anhydrous ethanol via ultrasonication (30 mins) to ensure no aggregates remain.
    
  • Basification: Add 1.5 mL of

    
     to catalyze the silane hydrolysis.
    
  • Silanization: Add 200

    
    L of MPTMS  dropwise while stirring vigorously.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Centrifuge (10,000 rpm, 15 min). Wash pellet 3x with ethanol to remove unreacted silane.

  • Product:

    
    -SH  NPs. Store in ethanol or dry under vacuum.
    
Phase 2: Fluorous "Click" Conjugation

Objective: Covalently attach the F-Allyl ether to the thiol anchors via a thioether bond.

Critical Challenge: Solubility. The F-Allyl ether is immiscible with standard alcohols. Solution: Use a hybrid solvent system (THF + Trifluorotoluene).

Reagents:

  • 
    -SH NPs (from Phase 1)
    
  • This compound (F-Allyl)[1]

  • DMPA (2,2-Dimethoxy-2-phenylacetophenone) – Photoinitiator

  • Solvent: 1:1 mixture of THF (Tetrahydrofuran) and

    
    -Trifluorotoluene  (TFT).
    

Step-by-Step Protocol:

  • Solvent Prep: Prepare 20 mL of the THF:TFT (1:1) solvent mixture. Degas by bubbling nitrogen for 15 mins (Oxygen inhibits radical reactions).

  • Dispersion: Resuspend 200 mg of

    
    -SH NPs in the degassed solvent.
    
  • Reactant Addition: Add F-Allyl ether in 10-fold molar excess relative to the estimated surface thiol content (typically add ~200

    
    L for 200 mg NPs).
    
  • Initiator: Add DMPA (1 wt% relative to the ether).

  • Irradiation (The "Click"):

    • Place the reaction vessel under a UV lamp (365 nm, ~6 mW/cm²).

    • Stir gently under

      
       atmosphere for 60 minutes.
      
    • Note: If UV is unavailable, use AIBN (thermal initiator) and heat to 70°C for 4 hours.

  • Washing (Crucial):

    • Centrifuge to pellet the NPs.[2][3]

    • Wash 1: THF (removes organic impurities).

    • Wash 2: Trifluorotoluene or Freon-substitute (removes unreacted fluorous ether).

    • Wash 3: Ethanol.[2]

  • Drying: Dry under vacuum at 40°C.

Visualization of Reaction Workflow

G BareSi Bare Silica NP (Si-OH) ThiolSi Thiol-Silica (NP-SH) BareSi->ThiolSi Silanization (EtOH, NH4OH) MPTMS MPTMS (Silane Linker) MPTMS->ThiolSi FinalNP Fluorous NP (19F-MRI Active) ThiolSi->FinalNP Thiol-Ene Click (THF:TFT Solvent) FAllyl F-Allyl Ether (Fluorous Tail) FAllyl->FinalNP UV UV Light (365nm) + DMPA UV->FinalNP Radical Initiation

Caption: Schematic of the two-step synthesis: (1) Silanization with MPTMS followed by (2) Radical Thiol-Ene addition of the F-Allyl ether.

Characterization & Validation

To ensure the protocol succeeded, you must validate the surface chemistry.

MethodExpected Result (Success Criteria)Causality
XPS (X-Ray Photoelectron Spectroscopy) Appearance of strong F1s peak (~688 eV).Direct confirmation of fluorine atoms on the surface.
FTIR Spectroscopy Disappearance of S-H stretch (~2550 cm⁻¹) and appearance of C-F stretches (1100-1300 cm⁻¹).Confirms consumption of thiols and attachment of perfluoro chains.
Contact Angle Increase in water contact angle to >110° (Hydrophobic).Fluorous tails lower surface energy significantly.
TGA (Thermogravimetric Analysis) Distinct weight loss step between 250°C - 400°C .Quantifies the mass of the organic/fluorous shell attached.
19F NMR Sharp resonance peak at -81 ppm (CF3) and -122 to -126 ppm (CF2).Confirms the magnetic environment of the fluorine is preserved for MRI.

Application: 19F MRI & Oxygen Delivery

Why 19F MRI?

Proton (


) MRI suffers from high background noise due to water in the body. 

MRI has zero background in biological tissue. These NPs act as "hot spot" tracers.
Experimental Setup for MRI Phantoms:
  • Suspension: Suspend functionalized NPs in 0.5% agarose gel to mimic tissue density.

  • Concentration Series: Prepare vials ranging from 1 mg/mL to 20 mg/mL.

  • Acquisition: Use a Tunable RF Coil (tuned to 19F frequency, ~94% of 1H frequency).

    • Sequence: Spin-Echo or RARE (Rapid Acquisition with Relaxation Enhancement).

    • Result: Only the NPs will light up; the agarose (water) will be invisible.

Troubleshooting & Optimization

  • Problem: Nanoparticles aggregate during the reaction.

    • Cause: The surface becomes hydrophobic as the reaction proceeds, destabilizing the particles in the polar ethanol/THF mix.

    • Fix: Increase the ratio of Trifluorotoluene (TFT) in the solvent mix. TFT acts as a "bridge" solvent that solvates both the organic linker and the growing fluorous shell.

  • Problem: Low Fluorine Signal.

    • Cause: Incomplete "clicking" due to steric hindrance (the F-chains are bulky).

    • Fix: Use a longer thiol linker (e.g., Mercapto-PEG-Silane) instead of MPTMS to push the reaction site away from the crowded silica surface.

References

  • Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[4][5][6][7] NMR in Biomedicine.[6] Link

  • Campos-Sánchez, J., et al. (2021).[8] Nanotechnology as a Versatile Tool for 19F-MRI Agent’s Formulation.[4][5] Pharmaceutics.[2][4][9] Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[10][11] Angewandte Chemie International Edition. Link

  • PubChem. (2024).[12] this compound Compound Summary. National Library of Medicine. Link

  • Miyata, T., et al. (2022). Si-H Surface Groups Inhibit Methacrylic Polymerization: Thermal Hydrosilylation of Allyl Methacrylate with Silicon Nanoparticles.[13][14] Langmuir.[13] Link

Sources

solvent selection for reactions involving Allyl 1H,1H,2H,2H-perfluorooctyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for solvent selection and experimental design involving Allyl 1H,1H,2H,2H-perfluorooctyl ether (referred to herein as F-Allyl Ether ).


 (C6-Fluorous Tagged Allyl Ether)

Executive Summary

This compound represents a class of "fluorous ponytailed" molecules that bridge the gap between organic and fluorous domains. Its structure contains a rigid perfluorohexyl tail (


), a flexible ethyl spacer, and a reactive allyl head.

Successful utilization of this compound relies on overcoming the "Fluorous Solubility Paradox" : the molecule is often too non-polar for standard organic solvents (MeOH, MeCN) yet too polar/organic for pure perfluorocarbon fluids (FC-72) at ambient temperatures. This guide outlines the "Hybrid Solvent Strategy" using Benzotrifluoride (BTF) as a universal medium and defines protocols for biphasic separation.

The Physicochemical Landscape

To select the correct solvent, one must understand the competing domains within the molecule.

DomainStructureSolubility CharacteristicPreferred Solvents
Fluorous Tail

Fluorophilic: Low polarizability, high density, lipophobic.FC-72, FC-770, HFE-7100, HFE-7500
Spacer

Insulator: Mitigates electron-withdrawing effect of F-tail on the allyl group.BTF, THF, DCM
Organic Head

Lipophilic/Reactive: Site of radical addition, hydrosilylation, or polymerization.DCM, Toluene, THF, Diethyl Ether
The Critical Solvent Triad

For reactions involving F-Allyl Ether, solvents are categorized into three functional tiers:

  • Tier 1: The Homogeneous Reaction Medium (The Bridge)

    • Primary Choice: Benzotrifluoride (BTF) (Trifluoromethylbenzene).[1][2]

    • Why: BTF contains both an aromatic ring (organic compatibility) and a

      
       group (fluorous compatibility). It dissolves F-Allyl Ether and most organic reagents (e.g., mCPBA, halides) at room temperature.
      
    • Alternative: 1:1 mixture of DCM and HFE-7100 .

  • Tier 2: The Fluorous Extraction Phase

    • Primary Choice: FC-72 (Perfluorohexanes) or HFE-7100 (Methoxyperfluorobutane).

    • Function: Used during workup.[1][3] These solvents selectively dissolve the F-Allyl Ether (or its reacted fluorous product) while rejecting non-fluorous organic impurities.

  • Tier 3: The Organic Wash Phase

    • Primary Choice: Acetonitrile (MeCN) or Methanol (MeOH) .

    • Function: These polar organic solvents are immiscible with Tier 2 solvents. They are used to wash away excess organic reagents from the fluorous phase.

Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting a solvent system based on the reaction type.

SolventSelection Start Select Reaction Type Homogeneous Standard Synthesis (e.g., Epoxidation, Radical Addn) Start->Homogeneous Biphasic Fluorous Biphasic Catalysis (e.g., with Fluorous Catalyst) Start->Biphasic Purification Purification / Extraction Start->Purification BTF Solvent: Benzotrifluoride (BTF) Alternative: DCM/HFE-7100 (1:1) Homogeneous->BTF Emulsion Solvent System: Toluene (Organic) + FC-72 (Fluorous) Biphasic->Emulsion F_Wash System: FC-72 (Bottom) + MeCN (Top) Purification->F_Wash Workup_Homo Evaporate BTF -> Perform F-SPE or Liquid-Liquid Extraction BTF->Workup_Homo Heat Heat to >60°C (Becomes Monophasic) Emulsion->Heat Cool Cool to 25°C (Phase Separation) Heat->Cool Partition Product partitions to FC-72 Impurities partition to MeCN F_Wash->Partition

Figure 1: Decision tree for solvent selection based on experimental goals. BTF acts as the universal solvent for homogeneous conversion, while FC-72/MeCN pairs are used for separation.

Experimental Protocols

Protocol A: Homogeneous Epoxidation of F-Allyl Ether

Objective: Convert the allyl group to an epoxide using standard organic reagents in a hybrid solvent.

Reagents:

  • This compound (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA) (1.5 equiv)

  • Solvent: Benzotrifluoride (BTF)[1][2]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of F-Allyl Ether in 10 mL of BTF . Note that the solution should be clear and colorless.[2]

    • Checkpoint: If BTF is unavailable, use a 1:1 v/v mixture of Dichloromethane and HFE-7100. Do not use pure FC-72 as mCPBA will not dissolve.

  • Reaction: Add mCPBA portion-wise at 0°C. Warm to room temperature and stir for 12 hours.

  • Quench: Add saturated aqueous

    
     to quench excess peroxide.
    
  • Workup (Fluorous Extraction):

    • Transfer the mixture to a separatory funnel.

    • Add FC-72 (20 mL) and Water (20 mL).

    • The BTF will partition between phases, but the fluorous product will preferentially migrate to the heavy FC-72 layer (Bottom).

    • Collect the bottom fluorous layer.[4]

  • Purification: Wash the FC-72 layer twice with Acetonitrile (MeCN) . The MeCN will remove residual m-chlorobenzoic acid (byproduct) while the fluorous epoxide remains in FC-72.

  • Isolation: Dry the FC-72 phase over

    
     and concentrate via rotary evaporation.
    
Protocol B: Fluorous Solid Phase Extraction (F-SPE)

Objective: Isolate F-Allyl Ether derivatives from a crude organic reaction mixture without liquid-liquid extraction.

Materials:

  • Fluorous Silica Gel (commercial cartridges).

  • Fluorophobic Solvent: 80:20 MeOH:H2O.

  • Fluorophilic Solvent: 100% MeOH or THF (for "light" fluorous) or HFE-7100 (for "heavy" fluorous).

Procedure:

  • Loading: Dissolve the crude reaction mixture (containing F-product and organic impurities) in a minimum amount of DMF or THF. Load onto the Fluorous Silica cartridge.

  • Elution 1 (Fluorophobic Wash): Elute with 80:20 MeOH:H2O .

    • Result: Non-fluorous organic reagents and byproducts elute. The F-Allyl Ether derivative retains on the silica due to F-F interactions.

  • Elution 2 (Fluorophilic Wash): Elute with 100% MeOH (if the tag is light) or HFE-7100 .

    • Result: The desired fluorous product elutes.

  • Concentration: Evaporate the solvent to yield pure product.

Troubleshooting & Optimization

IssueCauseSolution
Emulsion Formation Similar densities of organic/fluorous phases.Add DCM to the organic phase (increases density difference vs water) or use FC-72 (density ~1.68 g/mL) to ensure it sinks.
Low Conversion Reagent insolubility in fluorous phase.Switch solvent to BTF or add a cosolvent (THF) to improve organic reagent solubility. Do not run organic reactions in pure FC-72.
Phase Miscibility Temperature too high.Fluorous/Organic biphasic systems often become monophasic >50°C. Cool to <0°C to force sharper phase separation.

Visualization of the Fluorous Biphase Workflow

FBS_Workflow Rxn Reaction Mixture (Solvent: BTF) Evap Evaporate BTF Rxn->Evap AddSolv Add FC-72 + MeCN Evap->AddSolv SepFunnel Separatory Funnel AddSolv->SepFunnel TopPhase Top Phase (MeCN) Contains: Organic Impurities SepFunnel->TopPhase Extracts Organics BottomPhase Bottom Phase (FC-72) Contains: Fluorous Product SepFunnel->BottomPhase Extracts Fluorous Final Pure Product BottomPhase->Final Evaporate FC-72

Figure 2: Workflow for Fluorous Biphase Separation (FBS). The density difference allows the fluorous phase (bottom) to be easily isolated.

References

  • Gladysz, J. A., Curran, D. P., & Horváth, I. T. (Eds.).[5] (2004).[6] Handbook of Fluorous Chemistry. Wiley-VCH. Link

  • Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition, 37(9), 1174–1196. Link

  • Maul, J. J., Ostrowski, P. J., Ublacker, G. A., Linclau, B., & Curran, D. P. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.[1][2] Topics in Current Chemistry, 206, 79-105. Link

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72–75. Link

  • Manchester Organics. (n.d.).[7] this compound Product Page. Retrieved October 26, 2023. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted Allyl 1H,1H,2H,2H-perfluorooctyl Ether from Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted Allyl 1H,1H,2H,2H-perfluorooctyl ether from your polymer samples. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

The Challenge of Removing Fluorinated Monomers

This compound is a valuable monomer for imparting unique properties to polymers, such as hydrophobicity, oleophobicity, and low surface energy. However, its high fluorine content and distinct solubility characteristics can make its removal from the final polymer product a significant challenge. Incomplete removal of this unreacted monomer can lead to inconsistent material properties, cytotoxicity in biomedical applications, and misleading analytical results. This guide will walk you through the common issues and their solutions.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during the purification of your polymer.

FAQ 1: My initial polymer precipitation is not effective. I still see significant amounts of the fluorinated ether in my NMR spectrum. What's going wrong?

This is a common issue stemming from the unique solubility of fluorinated compounds. The choice of solvent and non-solvent is critical. The highly fluorinated tail of the monomer can lead to aggregation or partitioning in unexpected ways.

Underlying Cause: The solvent system you are using may not be creating a large enough difference in solubility between your polymer and the unreacted monomer. The fluorinated ether might be co-precipitating with the polymer or remaining entrapped in the polymer matrix.

Solutions:

1. Re-evaluate Your Solvent/Non-Solvent System:

  • For Non-Fluorinated Polymers (e.g., acrylates, methacrylates):

    • Dissolving Solvents: Choose a good solvent for your polymer that is also a reasonably good solvent for the fluorinated ether. Examples include tetrahydrofuran (THF), acetone, or ethyl acetate.

    • Precipitating Non-Solvents: Select a non-solvent that is miscible with your dissolving solvent but in which the polymer is insoluble. Critically, this non-solvent should have some affinity for the fluorinated ether to effectively wash it away.

      • Recommended Non-Solvents: Methanol is often a good first choice. For highly fluorinated contaminants, a mixture of methanol and water can be more effective. Hexane or heptane can also be used, as the fluorinated ether will have some solubility in these non-polar solvents, while many common polymers will precipitate.

  • For Fluorinated Polymers:

    • This scenario is more challenging as both the polymer and the monomer are fluorinated.

    • Dissolving Solvents: Fluorinated solvents like hexafluoroisopropanol (HFIP) or trifluorotoluene may be necessary to dissolve the polymer.

    • Precipitating Non-Solvents: Methanol or a methanol/water mixture can still be effective. The larger polymer chains should precipitate out while the smaller monomer remains in the solvent phase.

Experimental Protocol: Optimized Precipitation

  • Dissolve your crude polymer in a minimal amount of a suitable dissolving solvent (e.g., THF).

  • In a separate, larger beaker, place at least a 10-fold excess of the chilled non-solvent (e.g., methanol).

  • With vigorous stirring, add the polymer solution dropwise to the non-solvent. A slow addition rate is crucial to prevent the formation of large, impure polymer clumps.

  • If the polymer precipitates as a fine powder, continue stirring for at least 30 minutes to allow the unreacted monomer to be washed out.

  • If the polymer precipitates as an oil or a sticky solid, consider the troubleshooting tips in FAQ 2.

  • Collect the precipitated polymer by filtration or decantation.

  • Wash the collected polymer with fresh, cold non-solvent.

  • Dry the polymer under vacuum to a constant weight.

  • Repeat the precipitation process 2-3 times for optimal purity.

Data Presentation: Solvent System Selection Guide

Polymer TypeRecommended Dissolving SolventsRecommended Precipitating Non-Solvents
Non-Fluorinated (e.g., Polystyrene, PMMA) THF, Acetone, DichloromethaneMethanol, Ethanol, Hexane, Water
Fluorinated Polymers HFIP, TrifluorotolueneMethanol, Methanol/Water mixtures
FAQ 2: My polymer is precipitating as a sticky oil instead of a fine powder. How can I fix this?

Oily precipitation is a sign that the polymer chains are not desolvating and solidifying properly. This can trap significant amounts of the unreacted monomer.

Underlying Cause: The polymer may have a low glass transition temperature (Tg), or the chosen non-solvent is not "poor" enough for the polymer at the precipitation temperature.

Solutions:

  • Chill the Non-Solvent: Performing the precipitation in a non-solvent that is chilled to 0°C or below can often promote the formation of a solid precipitate.

  • Change the Non-Solvent: If chilling is ineffective, switch to a "poorer" non-solvent for the polymer. For example, if you are using methanol, try a mixture of methanol and water, or switch to a non-polar solvent like hexane if your polymer is sufficiently polar.

  • Reverse Precipitation: Instead of adding the polymer solution to the non-solvent, try adding the non-solvent slowly to the stirred polymer solution. This can sometimes lead to better control over the precipitation process.

FAQ 3: I've tried multiple precipitations, but I can't completely remove the fluorinated ether. What other techniques can I use?

For persistent impurities or when working with polymers that are difficult to precipitate, alternative purification methods are necessary.

Solution 1: Dialysis

Dialysis is a size-based separation method that is particularly useful for removing small molecules from polymer solutions.

Causality of Experimental Choice: This method relies on the diffusion of the small monomer molecules across a semi-permeable membrane while retaining the larger polymer chains. It is a gentle method that avoids the potential for polymer degradation that can occur with repeated precipitations.

Experimental Protocol: Dialysis for Monomer Removal

  • Select a dialysis membrane with a molecular weight cutoff (MWCO) that is well below the molecular weight of your polymer but significantly larger than the molecular weight of this compound (458.16 g/mol ). A 1 kDa or 2 kDa MWCO membrane is typically a good starting point.

  • Dissolve your polymer in a suitable solvent.

  • Load the polymer solution into the dialysis tubing and seal it securely.

  • Place the sealed tubing into a large container of the same solvent. The volume of the external solvent should be at least 100 times the volume of the polymer solution.

  • Stir the external solvent continuously.

  • Change the external solvent every 4-6 hours for the first 24 hours, and then every 12 hours for another 24-48 hours.

  • After dialysis, recover the polymer solution from the tubing and remove the solvent.

Visualization: Dialysis Workflow

DialysisWorkflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery dissolve Dissolve Polymer load Load into Dialysis Tubing dissolve->load immerse Immerse in Solvent load->immerse stir Stir Continuously immerse->stir change_solvent Change Solvent Periodically stir->change_solvent change_solvent->stir recover Recover Polymer Solution change_solvent->recover remove_solvent Remove Solvent recover->remove_solvent

Caption: Workflow for polymer purification using dialysis.

Solution 2: Preparative Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

For high-value samples or when the highest purity is required, preparative SEC can be used to separate the polymer from the unreacted monomer based on their hydrodynamic volume.

Causality of Experimental Choice: This technique provides a very high-resolution separation. The larger polymer molecules travel through the porous chromatography column more quickly than the smaller monomer molecules, which explore more of the pore volume.

FAQ 4: How can I accurately quantify the amount of residual this compound in my polymer?

Accurate quantification is essential to validate your purification method.

Solution 1: ¹H NMR Spectroscopy

This is often the most straightforward method.

Experimental Protocol: Quantification by ¹H NMR

  • Obtain a high-quality ¹H NMR spectrum of your purified, dried polymer.

  • Identify a characteristic peak for the unreacted monomer that does not overlap with any polymer peaks. For this compound, the allylic protons are good candidates:

    • -O-CH₂-CH=CH₂: ~4.0-4.2 ppm (doublet)

    • -O-CH₂-CH=CH₂: ~5.9-6.1 ppm (multiplet)

    • -O-CH₂-CH=CH₂: ~5.2-5.4 ppm (multiplet)

  • Identify a characteristic peak for your polymer.

  • Integrate both the monomer peak and the polymer peak.

  • Calculate the molar ratio of monomer to polymer repeat units.

Visualization: Decision Tree for Purification Method Selection

PurificationDecisionTree start Initial Purification Attempt: Precipitation check_purity Is Purity Sufficient? (e.g., by NMR) start->check_purity success Purification Complete check_purity->success Yes troubleshoot_precip Troubleshoot Precipitation: - Change solvent/non-solvent - Adjust temperature check_purity->troubleshoot_precip No recheck_purity Re-check Purity troubleshoot_precip->recheck_purity recheck_purity->success Yes consider_alt Consider Alternative Methods recheck_purity->consider_alt No dialysis Dialysis: For significant small molecule impurities consider_alt->dialysis prep_sec Preparative SEC: For high purity requirements consider_alt->prep_sec

Caption: Decision tree for selecting a polymer purification method.

Solution 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For very low levels of residual monomer, GC-MS can be a more sensitive technique.

Causality of Experimental Choice: GC separates volatile compounds, and the mass spectrometer provides highly specific detection, allowing for the quantification of trace amounts of the monomer.

Recommended GC-MS Parameters (Starting Point):

ParameterSetting
Column A low to mid-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
Injection Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-20 °C/min.
MS Detection Scan mode for initial identification, then selected ion monitoring (SIM) for quantification for higher sensitivity.

Sample Preparation: Dissolve a known amount of the polymer in a suitable solvent and inject an aliquot into the GC-MS. Create a calibration curve using known concentrations of the this compound standard.

References

  • Techniques for reducing residual monomer content in polymers: A review. ResearchGate. [Link]

  • Is there any method other than precipitation to remove residual monomer from polymer solution? ResearchGate. [Link]

  • This compound | C11H7F15O. PubChem. [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. National Institutes of Health. [Link]

  • A user-guide for polymer purification using dialysis. Royal Society of Chemistry. [Link]

  • Automated Polymer Purification Using Dialysis. MDPI. [Link]

  • Synthesis of Fluorinated Polymers and Evaluation of Wettability. National Institutes of Health. [Link]

Technical Support Center: Thermal Degradation of Allyl 1H,1H,2H,2H-perfluorooctyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Allyl 1H,1H,2H,2H-perfluorooctyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this fluorinated ether at elevated temperatures. The unique properties of fluorinated compounds, such as high thermal stability due to strong carbon-fluorine bonds, also present specific challenges during thermal processing.[1] This document will address common issues encountered during experimentation, offering explanations grounded in scientific principles and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation temperature of this compound?

A1: While specific, publicly available thermogravimetric analysis (TGA) data for this compound is limited, we can infer its thermal stability based on the behavior of similar fluorinated ethers and polymers. Generally, fluorinated ethers exhibit enhanced thermal stability compared to their hydrocarbon counterparts due to the high electronegativity and strength of the C-F bond.[1] The thermal stability of fluorinated compounds is influenced by the degree of fluorination and molecular structure.[1] For instance, some fluorinated polyethers have shown stability up to 389-397°C.[2] However, the presence of the allyl group in this compound introduces a potential site for initiation of thermal decomposition at a lower temperature compared to fully saturated perfluoroalkyl ethers. The allyl group's double bond can be more susceptible to thermal cleavage. Studies on the thermal degradation of poly(allyl methacrylate) have shown that the fragmentation of pendant allyl groups can occur at temperatures between 225 - 350°C.[3] Therefore, a conservative estimate for the onset of thermal degradation would be in this lower range. It is crucial to perform a thermogravimetric analysis (TGA) to determine the precise decomposition temperature for your specific application.

Q2: My experiment is producing unexpected, possibly hazardous, gaseous byproducts. What could they be and how should I handle them?

A2: Thermal decomposition of fluorinated compounds can generate hazardous gases.[4][5] Given the structure of this compound, potential degradation products include:

  • Hydrogen Fluoride (HF): The presence of hydrogen atoms in the molecule makes the formation of highly corrosive and toxic HF gas likely upon decomposition, especially in the presence of any moisture.[4]

  • Carbonyl Fluoride (COF2): This is another common toxic byproduct of fluoropolymer decomposition.[6]

  • Perfluoroalkenes: Pyrolysis of fluoropolymers often yields various fluoroalkenes.[5] For this specific ether, fragmentation could lead to smaller perfluorinated alkenes.

  • Products of Incomplete Combustion (PICs): If heating occurs in an oxygen-containing atmosphere, various PICs, including CF2 and CF3 radicals, can form.[7]

  • Allyl-containing Fragments: The allyl group may degrade to form various volatile organic compounds.[8][9][10]

Troubleshooting and Safety:

  • Ventilation: All high-temperature work with fluoropolymers must be conducted in a well-ventilated area, preferably within a fume hood with an exhaust system designed to handle corrosive gases.[4][5][11]

  • Material Compatibility: Ensure all components of your experimental setup that will be exposed to high temperatures and potential degradation products are made of corrosion-resistant materials.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and gloves resistant to chemical permeation. In case of potential exposure to HF, have a 2.5% calcium gluconate gel readily available as an immediate first aid measure for skin contact.

  • Analytical Confirmation: To identify the specific byproducts in your experiment, consider using hyphenated analytical techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[7][12]

Q3: I am observing inconsistent results in my thermal analysis (TGA/DSC). What are the potential causes?

A3: Inconsistent thermal analysis results can stem from several factors related to both the sample and the experimental setup.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Sample Purity Impurities can act as catalysts or have different thermal stabilities, leading to variations in the onset of degradation.Ensure the purity of your this compound. If necessary, purify the material before analysis.
Atmosphere Control The presence of oxygen can lead to oxidative degradation, which occurs at lower temperatures than pyrolysis (in an inert atmosphere).[13]Ensure a consistent and pure inert atmosphere (e.g., nitrogen, argon) for your TGA/DSC experiments unless you are specifically studying oxidative stability.
Heating Rate Different heating rates can affect the observed decomposition temperature. Faster heating rates tend to shift the decomposition to higher temperatures.Use a consistent and appropriate heating rate for all your experiments. Report the heating rate along with your results.
Sample Preparation Inconsistent sample mass or packing in the crucible can lead to variations in heat transfer and, consequently, the measured thermal events.Use a consistent sample mass and ensure it is evenly distributed at the bottom of the crucible.
Crucible Material The material of the crucible (e.g., aluminum, platinum, ceramic) can sometimes interact with the sample or its degradation products at high temperatures.Select a crucible material that is inert to your sample and its expected degradation products up to the maximum temperature of your experiment.
Q4: Can this compound form peroxides?

A4: Yes, ethers, in general, are known to form explosive peroxides upon exposure to air and light, and this can be a significant safety concern. The allyl group, with its double bond, can also participate in radical reactions that may lead to peroxide formation. Safety data sheets for similar allyl ethers explicitly state that they may form explosive peroxides.[14][15]

Precautions:

  • Storage: Store this compound in a cool, dry, dark place in a tightly sealed container.[14][15]

  • Handling: Avoid prolonged exposure to air and light. Use only non-sparking tools and work in a well-ventilated area away from ignition sources.[14][15]

  • Peroxide Testing: If the material has been stored for an extended period or exposed to air, it is advisable to test for the presence of peroxides before heating.

Troubleshooting Guides

Troubleshooting Workflow: Unexpected Thermal Event

G start Unexpected Thermal Event (e.g., exotherm, early degradation) check_purity Verify Sample Purity (e.g., NMR, GC-MS) start->check_purity check_atmosphere Confirm Inert Atmosphere (check gas flow, for leaks) start->check_atmosphere check_heating_rate Review Heating Rate (consistent with protocol?) start->check_heating_rate check_crucible Inspect Crucible (any signs of reaction?) start->check_crucible impurity_issue Impurity Detected check_purity->impurity_issue No rerun Re-run Analysis check_purity->rerun Yes atmosphere_issue Atmosphere Contaminated check_atmosphere->atmosphere_issue No check_atmosphere->rerun Yes rate_issue Inconsistent Heating Rate check_heating_rate->rate_issue No check_heating_rate->rerun Yes crucible_issue Crucible Interaction check_crucible->crucible_issue Yes check_crucible->rerun No purify Purify Sample impurity_issue->purify fix_atmosphere Purge System, Check Gas atmosphere_issue->fix_atmosphere standardize_rate Standardize Heating Rate rate_issue->standardize_rate change_crucible Select Inert Crucible crucible_issue->change_crucible purify->rerun fix_atmosphere->rerun standardize_rate->rerun change_crucible->rerun

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a general guideline for determining the thermal stability of this compound.

Objective: To determine the onset temperature of thermal degradation and the mass loss profile as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • This compound

  • Appropriate TGA crucibles (e.g., platinum, ceramic)

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Turn on the TGA and allow it to stabilize.

    • Start the flow of the inert gas (e.g., nitrogen) at a recommended flow rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Tare the TGA crucible on a microbalance.

    • Accurately weigh 5-10 mg of this compound into the crucible. Record the exact mass.

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Program the TGA with the following temperature profile:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. (Note: The final temperature and heating rate can be adjusted based on preliminary findings).

    • Start the TGA run.

  • Data Analysis:

    • Record the temperature at which a significant mass loss begins (onset of degradation).

    • Plot the mass loss (%) versus temperature.

    • Determine the temperature at 5% and 50% mass loss (T5% and T50%).

Conceptual Diagram: Potential Thermal Degradation Pathways

G start Allyl 1H,1H,2H,2H- perfluorooctyl ether heat Δ (Heat) start->heat path1 Pathway 1: C-O Bond Cleavage heat->path1 path2 Pathway 2: Allyl Group Fragmentation heat->path2 path3 Pathway 3: C-F/C-H Bond Scission heat->path3 products1 Perfluorooctyl Radical + Allyloxy Radical path1->products1 products2 Perfluorooctyl Ether Radical + Allyl Radical path2->products2 products3 HF, COF2, Perfluoroalkenes path3->products3

References

  • Pyrolysis of Fluorocarbon Polymers - PMC - NIH. Available at: [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

  • Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society. Available at: [Link]

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers - ResearchGate. Available at: [Link]

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - ACS Publications. Available at: [Link]

  • Determining thermal stability and degradation of neat and adsorbed perfluoroalkyl substances using hyphenated TGA-FTIR-GC-MS | Poster Board #612 - American Chemical Society. Available at: [Link]

  • Thermal Decomposition of PFAS on GAC: Kinetics, Mass Balance, and Reuse of Reactivated Carbon - Amazon S3. Available at: [Link]

  • FPG Guidelines for the Safe Use of Fluoropolymers | MTG S.p.A. Available at: [Link]

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PubMed. Available at: [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - RSC Publishing. Available at: [Link]

  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF - ResearchGate. Available at: [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]

  • Processing and Workplace Safety Tips for Fluoropolymer Medical Tubing - Fluorotherm™. Available at: [Link]

  • ALLYL 1H,1H-PERFLUOROOCTYL ETHER | 812-72-6 | INDOFINE Chemical Company. Available at: [Link]

  • (PDF) Pyrolysis of Fluorocarbon Polymers - ResearchGate. Available at: [Link]

  • Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion Battery | ACS Energy Letters. Available at: [Link]

  • Pyrolysis of fluorocarbon polymers - Semantic Scholar. Available at: [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Available at: [Link]

  • Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the - Mines Repository. Available at: [Link]

  • Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. Available at: [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed. Available at: [Link]

  • Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA | Request PDF - ResearchGate. Available at: [Link]

  • Allyl perfluoroisopropyl ether Properties - EPA. Available at: [Link]

  • Allyl 1h,1h-perfluorooctyl ether (C11H7F15O) - PubChemLite. Available at: [Link]

  • Allyl 1H,1H-perfluorooctyl ether | C11H7F15O | CID 2735872 - PubChem. Available at: [Link]

  • (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Chromatographic Characterization of Fluorinated Allyl Ethers: Retention Behavior & Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated allyl ethers represent a unique challenge in gas chromatography (GC) due to the "fluorine effect"—a combination of high electronegativity and low polarizability that often leads to counter-intuitive retention behaviors. Unlike their hydrogenated analogs, these compounds frequently exhibit lower boiling points and reduced retention on standard non-polar phases, yet they demand high specificity for isomer resolution.

This guide provides an objective comparison of stationary phase alternatives and detection methods, moving beyond basic retention times to the mechanisms that drive separation. It includes a validated experimental protocol and a decision matrix for method development.

Part 1: The Fluorine Effect & Retention Mechanisms

To optimize retention, one must understand the molecular behavior of the analyte. Fluorinated allyl ethers (e.g., perfluoroallyl ethers or partially fluorinated vinyl ethers) exhibit distinct physicochemical properties:

  • Low Polarizability: The C-F bond is tight and non-polarizable. This results in weak Van der Waals forces. Consequently, these compounds often elute earlier than hydrocarbon analogs of similar molecular weight on non-polar (100% dimethylpolysiloxane) columns.

  • The "Fluorous" Phase: Fluorinated compounds segregate from both lipophilic and hydrophilic environments. Standard "polar" columns (PEG/Wax) often fail to retain them significantly because the fluorine atoms repel the oxygen-rich stationary phase.

  • Allyl Functionality: The double bond adds a pi-electron density that can be exploited for separation using selective stationary phases (e.g., cyanopropyl or trifluoropropyl phases).

Part 2: Stationary Phase Comparison

The choice of column dictates the resolution of fluorinated isomers and impurities. Below is a comparison of the three primary "Alternatives" for this application.

Comparative Performance Table: Relative Retention Characteristics
FeatureAlternative A: Non-Polar (e.g., DB-1, Rtx-1)Alternative B: Fluorinated Selective (e.g., Rtx-200, DB-210)Alternative C: Polar (e.g., DB-Wax, FFAP)
Phase Chemistry 100% DimethylpolysiloxaneTrifluoropropylmethyl polysiloxanePolyethylene Glycol (PEG)
Separation Mechanism Boiling Point (Volatility)Lone-pair interaction & Fluorine-Fluorine affinityHydrogen Bonding
Retention of F-Ethers Low (Elutes rapidly)High (Strong interaction)Low to Moderate
Isomer Resolution Poor (Co-elution common)Excellent (Separates by F-position)Poor
Impurity Separation Good for hydrocarbon contaminantsExcellent for halogenated by-productsGood for alcohol precursors
Thermal Stability High (>300°C)Moderate (~240-260°C)Lower (~250°C)
Expert Insight:
  • Use Alternative A (Non-Polar) for initial purity screening where boiling point differences are large (>10°C).

  • Use Alternative B (Fluorinated) for the separation of structural isomers (e.g., cis/trans allyl isomers) or when separating the product from highly fluorinated starting materials. The "like-dissolves-like" principle applies here; the trifluoropropyl phase interacts strongly with the fluorinated analyte, increasing retention and resolution.

Part 3: Detector Selection & Sensitivity

While Flame Ionization Detection (FID) is the industry workhorse, fluorinated compounds offer a unique opportunity to use Electron Capture Detection (ECD).

Flame Ionization Detector (FID)[1][2]
  • Pros: Linear response over a wide range; robust.

  • Cons: The C-F bond does not burn to produce ions effectively. As the F:C ratio increases, the FID response factor decreases. You may underestimate the concentration of highly fluorinated impurities.

Electron Capture Detector (ECD)[1][3][4]
  • Pros: Extreme sensitivity (up to 1000x greater than FID) for electronegative atoms (Halogens).

  • Cons: Narrow linear range; requires radioactive source (typically Ni-63).

  • Application: Ideal for trace analysis (ppm level) of fluorinated by-products in a drug substance.

Mass Spectrometry (GC-MS)
  • Requirement: Essential for structural validation.

  • Note: Fluorinated ethers often show distinctive fragmentation (loss of

    
     groups, m/z 69).
    

Part 4: Validated Experimental Protocol

This protocol is designed as a "Self-Validating System." The inclusion of a non-fluorinated internal standard (ISTD) and a resolution check standard ensures the system is performing correctly before sample analysis.

Method Parameters (Standardized)
  • System: Agilent 7890/8890 or equivalent.

  • Inlet: Split/Splitless (Split ratio 50:1 to prevent column overload).

  • Liner: Deactivated glass wool liner (Critical: Active sites can degrade allyl ethers).

  • Column: Rtx-200 (or equivalent trifluoropropyl phase), 30m x 0.25mm x 1.0µm.

    • Why 1.0µm film? Thicker films increase retention for volatile ethers, improving peak shape.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 40°C for 2 min (Focus volatiles).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Workflow Visualization

ExperimentalWorkflow Start Sample Preparation Solvent Dissolve in DCM or Hexane (Avoid Methanol - transesterification risk) Start->Solvent ISTD Add Internal Standard (e.g., n-Nonane) Solvent->ISTD Inlet GC Inlet (250°C) Split 50:1 ISTD->Inlet Column Separation: Rtx-200 Column Fluorophilic Interaction Inlet->Column Volatilization Detector Detection (FID/ECD) Column->Detector Elution Data Data Analysis Calculate Relative Response Factors Detector->Data Signal Integration

Figure 1: Analytical workflow for fluorinated allyl ethers emphasizing solvent choice and column selection.

Part 5: Method Development Decision Matrix

Use this logic flow to select the correct hardware configuration based on your specific analytical goals (Purity vs. Trace Impurities).

DecisionMatrix Goal Define Analytical Goal Purity Assay / Purity (>95%) Goal->Purity Trace Trace Impurities (<0.1%) Goal->Trace Col_NP Column: DB-1 / DB-5 (Robust, General) Purity->Col_NP Simple Mixture Col_Sel Column: Rtx-200 / DB-210 (High Selectivity) Purity->Col_Sel Isomeric Mixture Trace->Col_Sel Complex Matrix Det_FID Detector: FID (Linear, Wide Range) Col_NP->Det_FID Col_Sel->Det_FID Det_ECD Detector: ECD (High Sensitivity for F) Col_Sel->Det_ECD Halogenated Impurities

Figure 2: Decision matrix for selecting stationary phases and detectors based on analytical requirements.

References

  • Restek Corporation. "Guide to GC Column Selection and Optimizing Separations." Restek.com. Available at: [Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatographyonline.com. Available at: [Link]

A Comparative Guide to the Thermal Gravimetric Analysis (TGA) of Fluorinated Ether Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of high-performance polymers, understanding the thermal stability of fluorinated ether polymers is paramount. These materials, renowned for their chemical inertness and lubricity, are often subjected to extreme temperature environments. Thermogravimetric Analysis (TGA) stands as a cornerstone technique for quantifying their thermal robustness. This guide provides an in-depth comparison of the thermal decomposition behavior of various fluorinated ether polymers, supported by experimental data and procedural insights, to empower informed material selection.

The "Why" Behind the Method: Understanding TGA in the Context of Fluoropolymer Characterization

Thermogravimetric Analysis (TGA) is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For fluorinated ether polymers, TGA provides critical data on their thermal stability, decomposition temperatures, and the presence of any residual inorganic fillers. The resulting TGA curve, a plot of mass versus temperature, offers a "thermal fingerprint" of the material.

The exceptional strength of the carbon-fluorine bond imparts high thermal stability to these polymers.[1] However, subtle variations in the polymer backbone, such as the inclusion of ether linkages, and the presence of different end-groups can significantly influence their decomposition pathways and ultimate temperature limits. TGA allows us to precisely quantify these differences, moving beyond qualitative statements of "high thermal stability" to generate actionable, comparative data.

Comparative Thermal Stability of Fluorinated Ether Polymers

The thermal performance of fluorinated ether polymers can be benchmarked against well-characterized fluoropolymers like Polytetrafluoroethylene (PTFE). While not a polyether, PTFE's exceptional thermal stability provides a useful point of reference.

Polymer TypeKey Structural FeaturesOnset Decomposition Temp. (°C, N2)Peak Decomposition Temp. (°C, N2)Key Observations & References
PTFE -(CF2-CF2)n-~500 - 587~600Exhibits exceptional thermal stability with a sharp, single-step decomposition.[2][3][4]
Perfluoropolyether (PFPE) Lubricants (e.g., Krytox™ GPL series) -(CF(CF3)-CF2-O)n-~355 - 470Varies with gradeDecomposition is influenced by the presence of metals, which can catalyze degradation at lower temperatures.[5][6] In the absence of air, deterioration is observed around 470°C by differential thermal analysis.[6]
Amorphous Fluoropolymers (e.g., Solvay Hyflon® AD series) Copolymers of TFE and other fluorinated monomersHighHighDesigned for high-temperature stability and solubility in select solvents for coating applications. Specific TGA data is less prevalent in public literature, but they are noted for their excellent thermal properties.[7][8]
Fluorinated Polyurethane Contains urethane linkages and fluorinated segmentsBimodal decompositionVariesOften shows a multi-step decomposition, with the urethane linkages degrading at lower temperatures than the fluorinated segments.[9]

Key Insights from the Data:

  • PTFE stands as the benchmark for thermal stability, with decomposition initiating well above 500°C in an inert atmosphere.[10] Its decomposition is characterized by a rapid, almost complete mass loss.

  • Perfluoropolyether (PFPE) lubricants , such as the Krytox™ GPL series, exhibit excellent thermal stability, with decomposition onsets generally above 350°C.[11][12] However, it is crucial to note that their stability can be compromised by catalytic effects from metal surfaces.[5]

  • Amorphous fluoropolymers like the Hyflon® AD series are engineered for a combination of high thermal stability and processability, making them suitable for thin films and coatings in demanding environments.[7][13]

  • Fluorinated polyurethanes represent a class where the introduction of urethane linkages creates a more complex thermal degradation profile. The non-fluorinated segments typically decompose at lower temperatures, resulting in a multi-step weight loss curve.

Unraveling the Decomposition Mechanisms

The thermal degradation of fluorinated polymers proceeds through complex radical chain reactions. For PTFE, the primary mechanism is random chain scission followed by depolymerization to the tetrafluoroethylene (TFE) monomer.[10]

For fluorinated ether polymers, the presence of the ether linkage introduces an alternative site for thermal cleavage. The decomposition can be initiated by the scission of C-O or C-C bonds in the polymer backbone. In the presence of oxygen, thermo-oxidative degradation becomes a significant pathway, leading to the formation of carbonyl fluoride, which can further hydrolyze to hydrogen fluoride (HF) and carbon dioxide in the presence of moisture.

The end-groups of the polymer chains also play a critical role in their thermal stability. Different end-capping strategies are employed during synthesis to enhance thermal resistance by removing less stable reactive end-groups.

Experimental Protocol: A Self-Validating System for TGA of Fluorinated Ether Polymers

To ensure the generation of reliable and reproducible TGA data, a robust and self-validating experimental protocol is essential.

1. Instrumentation and Calibration:

  • Instrument: A high-resolution thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+) is required.[14]

  • Calibration:

    • Temperature Calibration: Calibrate the instrument's temperature sensor using certified magnetic standards (e.g., Curie point standards) or melting point standards (e.g., indium, zinc) across the desired temperature range. This ensures the accuracy of the measured decomposition temperatures.

    • Mass Calibration: Calibrate the balance using certified weight standards. This is critical for accurate measurement of mass loss and residual content.

2. Sample Preparation:

  • Sample Form: Samples can be in the form of powders, films, or liquids. For viscous liquids like PFPE oils, a small, consistent sample size should be used.

  • Sample Mass: A sample mass of 5-10 mg is typically recommended.[15] A smaller mass minimizes thermal gradients within the sample, while a larger mass can enhance the detection of small weight loss events.

  • Crucible Selection: Use inert ceramic (e.g., alumina) or platinum crucibles. Platinum is generally preferred for its inertness at high temperatures.

3. TGA Experimental Parameters:

  • Purge Gas: High-purity nitrogen is typically used to provide an inert atmosphere and prevent thermo-oxidative degradation. A flow rate of 20-50 mL/min is common.[16] To study oxidative stability, dry air can be used as the purge gas.

  • Heating Rate: A heating rate of 10 °C/min is a standard starting point for many polymer analyses.[16] Slower heating rates (e.g., 5 °C/min) can improve the resolution of overlapping decomposition events, while faster rates can shift the decomposition to higher temperatures. For kinetic studies, multiple heating rates are employed.[17]

  • Temperature Program:

    • Equilibrate at a temperature below the expected onset of decomposition (e.g., 30-50°C).

    • Ramp the temperature at the desired heating rate to a final temperature well above the final decomposition temperature (e.g., 800-1000°C).

    • An isothermal hold at the beginning of the experiment can be used to drive off any volatile contaminants.

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

4. Data Analysis:

  • Onset Temperature of Decomposition (Tonset): Determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve. This represents the temperature at which significant degradation begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative of the TGA curve (DTG curve).

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment. This can indicate the presence of inorganic fillers or char formation.

Diagram of the TGA Experimental Workflow:

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Sample Preparation (5-10 mg) Load Load Sample into TGA Crucible Sample->Load Instrument Instrument Calibration (Temp & Mass) Instrument->Load Program Set Experimental Parameters (Purge Gas, Heating Rate, Temp. Program) Load->Program Run Run TGA Experiment Program->Run Acquire Data Acquisition (Mass vs. Temp) Run->Acquire Analyze Analyze TGA/DTG Curves (Tonset, Tpeak, Residue) Acquire->Analyze Compare Compare Thermal Stability Analyze->Compare

A streamlined workflow for TGA of fluorinated ether polymers.

Logical Relationships in Fluorinated Ether Polymer Structures and Thermal Stability

The thermal stability of a fluorinated ether polymer is a direct consequence of its molecular architecture. The following diagram illustrates the key relationships:

Stability_Factors Structure Polymer Structure Backbone Polymer Backbone (C-F vs. C-O bonds) Structure->Backbone influences EndGroups End-Group Chemistry Structure->EndGroups determines MW Molecular Weight Structure->MW defines Stability Thermal Stability (TGA) Backbone->Stability major determinant EndGroups->Stability impacts MW->Stability correlates with

Factors influencing the thermal stability of fluorinated ether polymers.

Conclusion

Thermogravimetric analysis is an indispensable tool for the quantitative assessment of the thermal stability of fluorinated ether polymers. By understanding the principles of TGA and adhering to a rigorous experimental protocol, researchers can generate high-quality, comparative data to guide the selection of the most appropriate material for their specific application. The choice between different fluorinated ether polymers will ultimately depend on a balance of thermal performance, chemical resistance, and processing requirements. This guide provides the foundational knowledge and practical insights necessary to make those critical decisions with confidence.

References

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Retrieved from [Link]

  • Baxter, C. M., McCollum, J., & Iacono, S. T. (2019). Preparation and Thermal Analysis of Blended Nanoaluminum/Fluorinated Polyether-Segmented Urethane Composites. Journal of Composites Science, 3(1), 25.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. Retrieved from [Link]

  • Baxter, C. M., et al. (2019). Preparation and Thermal Analysis of Blended Nanoaluminum/Fluorinated Polyether-Segmented Urethane Composites. MDPI.
  • ResearchGate. (n.d.). Volatility of perfluoropolyether lubricants measured by thermogravimetric analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability comparison of M-PAR and F-PAR by TGA. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2012). PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers – Selected Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). Application Notes. Retrieved from [Link]

  • Zulfacar, F., et al. (2023). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE)
  • Costenoble. (n.d.). PERFORMANCE LUBRICANTS. Retrieved from [Link]

  • ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • AGC Chemicals Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. Retrieved from [Link]

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from [Link]

  • Chemours. (n.d.). Product Overview - Krytox. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis Notes. Retrieved from [Link]

  • Dioxin 20XX International Symposium. (n.d.). THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermograms of the fluorinated polyurethane (black) and of poly(CTFE-alt-BVE) (red, Sample P4). Retrieved from [Link]

  • Solvay Specialty Polymers. (n.d.). Hyflon® AD 60 Perfluoropolymer. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. Retrieved from [Link]

  • Yu, H., et al. (2025).
  • TA Instruments. (n.d.). Applications Notes Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the Krytox ® GPL 100 series of fluorinated oils. Retrieved from [Link]

  • TA Instruments. (n.d.). The Use of Thermal Analysis for the Characterization of Indicative Parameters for Biomaterial Performance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Krytox GPL102 Oil as Reference Fluid for High Viscosities: High Pressure Volumetric Properties, Heat Capacities, and Thermal Conductivities. Retrieved from [Link]

  • Solvay. (n.d.). Hyflon® AD. Retrieved from [Link]

  • Solvay. (n.d.). Hyflon® MFA® Aqueous Dispersion. Retrieved from [Link]

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